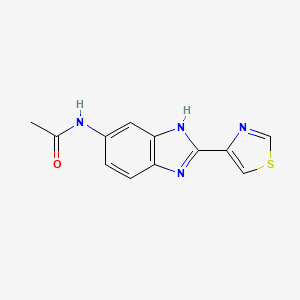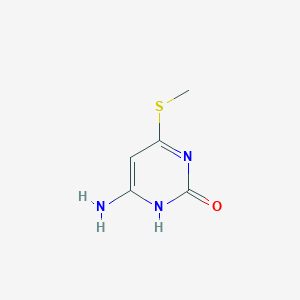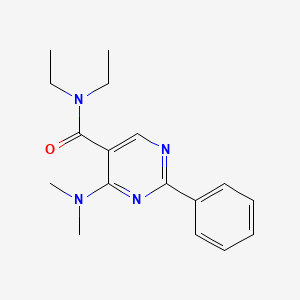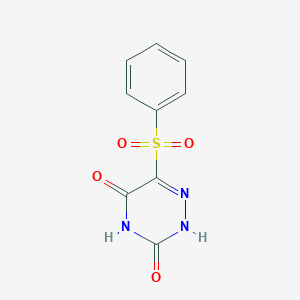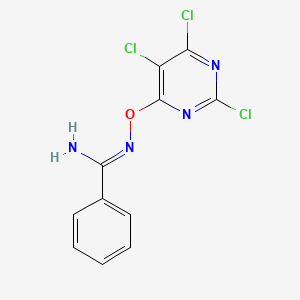
N-((2,5,6-Trichloropyrimidin-4-yl)oxy)benzimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2,5,6-Trichloropyrimidin-4-yl)oxy)benzimidamide is an aromatic compound with the molecular formula C11H7Cl3N4O and a molecular weight of 317.56 g/mol . This compound is characterized by the presence of a trichloropyrimidine moiety linked to a benzimidamide group through an ether linkage. It is known for its applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,5,6-Trichloropyrimidin-4-yl)oxy)benzimidamide typically involves the nucleophilic substitution reaction of 2,4,5,6-tetrachloropyrimidine with hydroxybenzaldehydes . The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile at room temperature. The resulting intermediate, (2,5,6-trichloropyrimidin-4-yl)oxybenzaldehyde, is then further reacted with benzimidamide under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-((2,5,6-Trichloropyrimidin-4-yl)oxy)benzimidamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trichloropyrimidine moiety is highly susceptible to nucleophilic substitution reactions due to the electron-deficient nature of the pyrimidine ring.
Amination: The compound can undergo amination reactions with various amines under mild conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with aryl boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, acetonitrile, room temperature.
Amination: Amines, mild conditions.
Coupling Reactions: Palladium catalysts, aryl boronic acids, suitable solvents.
Major Products Formed
Nucleophilic Substitution: (2,5,6-Trichloropyrimidin-4-yl)oxybenzaldehyde.
Amination: Various aminated derivatives.
Coupling Reactions: Aryl-substituted pyrimidine derivatives.
科学研究应用
N-((2,5,6-Trichloropyrimidin-4-yl)oxy)benzimidamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor of various biological targets.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of N-((2,5,6-Trichloropyrimidin-4-yl)oxy)benzimidamide involves its interaction with specific molecular targets and pathways. The trichloropyrimidine moiety is known to interact with nucleophilic sites in biological molecules, leading to inhibition of enzymatic activities or disruption of cellular processes . The benzimidamide group may enhance the compound’s binding affinity and specificity towards its targets .
相似化合物的比较
Similar Compounds
2,4,5-Trichloropyrimidine: A precursor in the synthesis of N-((2,5,6-Trichloropyrimidin-4-yl)oxy)benzimidamide.
2,4,6-Trichloropyrimidine: Another trichloropyrimidine derivative with similar reactivity.
Trifluoromethylpyridines: Compounds with similar applications in agrochemicals and pharmaceuticals.
Uniqueness
This compound is unique due to its specific combination of a trichloropyrimidine moiety and a benzimidamide group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
属性
分子式 |
C11H7Cl3N4O |
|---|---|
分子量 |
317.6 g/mol |
IUPAC 名称 |
N'-(2,5,6-trichloropyrimidin-4-yl)oxybenzenecarboximidamide |
InChI |
InChI=1S/C11H7Cl3N4O/c12-7-8(13)16-11(14)17-10(7)19-18-9(15)6-4-2-1-3-5-6/h1-5H,(H2,15,18) |
InChI 键 |
FVWKYFGPYHIVBP-UHFFFAOYSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C(=N/OC2=C(C(=NC(=N2)Cl)Cl)Cl)/N |
规范 SMILES |
C1=CC=C(C=C1)C(=NOC2=C(C(=NC(=N2)Cl)Cl)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(2-Fluorobenzyl)sulfanyl]-9-(3-methylbutyl)-9h-purin-2-amine](/img/structure/B15217189.png)
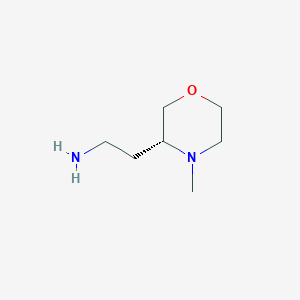
![[6-Chloro-2-(5-chloropyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B15217213.png)
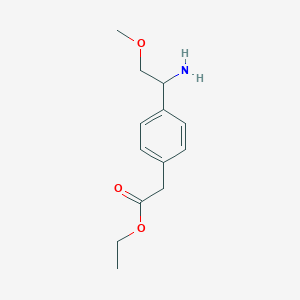

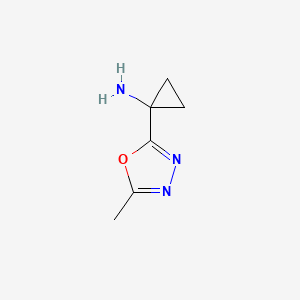
![Benzamide, 2-chloro-5-nitro-N-[4-(pyrazinyloxy)phenyl]-](/img/structure/B15217223.png)
![6-Bromo-2-chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B15217224.png)
![Benzoic acid, 3-[3-(3-fluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B15217228.png)
